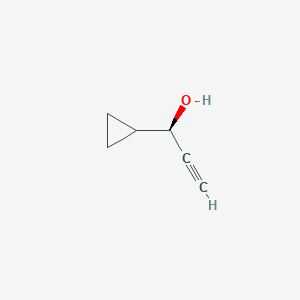

(1R)-1-Cyclopropylprop-2-yn-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-cyclopropylprop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-6(7)5-3-4-5/h1,5-7H,3-4H2/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQRIJRWUCDRPN-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@@H](C1CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1R)-1-Cyclopropylprop-2-yn-1-ol chemical properties

For: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Chemical Properties of (1R)-1-Cyclopropylprop-2-yn-1-ol

Disclaimer

Introduction

This compound is a chiral secondary alcohol featuring a cyclopropyl ring and a terminal alkyne. This unique combination of functional groups makes it a potentially valuable building block in medicinal chemistry and materials science. The rigid cyclopropyl group can impart favorable metabolic stability and conformational constraint, while the propargyl alcohol moiety is a versatile handle for further chemical transformations, such as click chemistry, coupling reactions, and oxidation/reduction.

This guide summarizes the known information for the racemic mixture and provides a comparative analysis of its closest structural analogs to infer its chemical properties. A proposed enantioselective synthetic route is also detailed.

Structural Information

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₈O |

| Molecular Weight | 96.13 g/mol |

| CAS Number | 1656-85-5 (for racemic mixture)[1][2][3][4] |

| SMILES | C#C--INVALID-LINK--C1CC1 |

Comparative Physicochemical Properties

To predict the properties of this compound, we have compiled data for three closely related compounds: its alkene analog (1-Cyclopropylprop-2-en-1-ol), its isomeric primary alcohol (3-Cyclopropylprop-2-yn-1-ol), and the parent alkyne alcohol (Prop-2-yn-1-ol).

| Property | 1-Cyclopropylprop-2-en-1-ol | 3-Cyclopropylprop-2-yn-1-ol [5][6] | Prop-2-yn-1-ol [7][8][9] |

| Molecular Formula | C₆H₁₀O[10] | C₆H₈O[5] | C₃H₄O[8] |

| Molecular Weight | 98.14 g/mol [10] | 96.13 g/mol [6] | 56.06 g/mol [8][9] |

| Boiling Point | Not available | 78-79 °C @ 10 Torr[5] | 114-115 °C[7][9] |

| Density | Not available | 1.06 ± 0.1 g/cm³ (Predicted)[5] | 0.95-0.963 g/cm³[7][9] |

| pKa | Not available | 12.91 ± 0.10 (Predicted)[5] | 13.6[8] |

| LogP | Not available | 0.39210 (Predicted)[5] | -0.24 |

| Flash Point | Not available | Not available | 33 °C[9] |

| Refractive Index | Not available | Not available | 1.432 |

Proposed Enantioselective Synthesis

The synthesis of chiral propargylic alcohols is a well-established field in organic chemistry.[11][12][13][14] A highly effective method involves the asymmetric addition of a terminal alkyne to an aldehyde, catalyzed by a chiral ligand-metal complex.[12][13][14] Below is a proposed experimental protocol for the synthesis of this compound.

Experimental Protocol: Asymmetric Alkynylation

This protocol is a hypothetical procedure based on established methodologies for the enantioselective synthesis of propargylic alcohols.[12][13]

Reaction Scheme:

Materials:

-

Cyclopropanecarboxaldehyde

-

Ethynyltrimethylsilane

-

Zinc trifluoromethanesulfonate (Zn(OTf)₂)

-

N,N-Diisopropylethylamine (DIPEA)

-

(1R,2S)-N-Pyrrolidinylnorephedrine (as a chiral ligand)

-

Toluene (anhydrous)

-

Tetrabutylammonium fluoride (TBAF) in THF

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Catalyst Formation: To a flame-dried Schlenk flask under an argon atmosphere, add (1R,2S)-N-Pyrrolidinylnorephedrine (0.1 eq) and anhydrous toluene. Stir the solution at room temperature for 10 minutes. Add Zn(OTf)₂ (0.1 eq) and continue stirring for 1 hour to form the chiral catalyst complex.

-

Alkynylation: To the catalyst solution, add cyclopropanecarboxaldehyde (1.0 eq) followed by ethynyltrimethylsilane (1.2 eq). Finally, add DIPEA (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring by TLC for the consumption of the aldehyde.

-

Workup and Purification (Silylated Product): Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield (R)-1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol.

-

Deprotection: Dissolve the purified silylated alcohol in THF. Add a 1M solution of TBAF in THF (1.1 eq) at 0 °C. Stir the reaction for 1-2 hours, monitoring by TLC.

-

Final Workup and Purification: Quench the reaction with water and extract with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield this compound.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure. The enantiomeric excess should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Mandatory Visualizations

Proposed Synthesis Workflow

Caption: Workflow for the proposed asymmetric synthesis.

Reactivity and Potential Applications

Due to the lack of specific studies on this compound, no signaling pathways or biological activities can be described. However, based on its structure, the following reactivity can be predicted:

-

Alkyne Moiety: The terminal alkyne is expected to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira coupling, and other metal-catalyzed reactions. It can also be deprotonated to form an acetylide, which can act as a nucleophile.

-

Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone, undergo esterification or etherification, and participate in substitution reactions.

-

Combined Reactivity: The propargylic nature of the alcohol allows for reactions such as the Meyer-Schuster rearrangement upon oxidation.

These potential reactions make this compound a promising candidate for the synthesis of complex molecules in drug discovery and materials science.

Safety Information

No specific safety data for this compound is available. However, based on its analogs, it should be handled with care.

-

1-Cyclopropylprop-2-en-1-ol: May be a flammable liquid and vapor, and may cause skin, eye, and respiratory irritation.[10]

-

3-Cyclopropylprop-2-yn-1-ol: May be a flammable liquid and vapor, and may cause skin, eye, and respiratory irritation.[6]

-

Prop-2-yn-1-ol: Toxic by inhalation, in contact with skin, and if swallowed.[7] It is a flammable liquid.[8]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are strongly recommended.

Conclusion

While this compound remains a largely uncharacterized compound, its structural features suggest it is a valuable target for synthesis. This guide provides a predictive overview of its properties based on closely related molecules and outlines a feasible enantioselective synthetic strategy. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this promising chiral building block.

References

- 1. 1-cyclopropylprop-2-yn-1-ol | 1656-85-5 [m.chemicalbook.com]

- 2. 1656-85-5(1-Cyclopropylprop-2-yn-1-ol) | Kuujia.com [it.kuujia.com]

- 3. EnamineStore [enaminestore.com:443]

- 4. 1-cyclopropylprop-2-yn-1-ol | 1656-85-5 [sigmaaldrich.com]

- 5. 3-Cyclopropylprop-2-yn-1-ol|lookchem [lookchem.com]

- 6. 3-Cyclopropylprop-2-yn-1-ol | C6H8O | CID 2793757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. PROP-2-YN-1-OL - Ataman Kimya [atamanchemicals.com]

- 9. 2-Propyn-1-ol for synthesis 107-19-7 [sigmaaldrich.com]

- 10. 1-Cyclopropylprop-2-en-1-ol | C6H10O | CID 12774540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Asymmetric synthesis of propargylic alcohols via aldol reaction of aldehydes with ynals promoted by prolinol ether–transition metal–Brønsted acid cooperative catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

Spectroscopic Data and Analysis of (1R)-1-Cyclopropylprop-2-yn-1-ol: A Technical Guide

Disclaimer: As of November 2025, a comprehensive and publicly available dataset of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) specifically for the enantiomerically pure (1R)-1-Cyclopropylprop-2-yn-1-ol is not readily found in surveyed scientific literature and databases. The following guide is therefore based on established principles of organic spectroscopy and data from closely related compounds. The presented data should be considered illustrative for the racemic mixture, 1-cyclopropylprop-2-yn-1-ol (CAS 1656-85-5), as the spectroscopic properties of a single enantiomer in an achiral environment are identical to its racemic counterpart.

This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, aimed at researchers, scientists, and professionals in drug development. The document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside general experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-cyclopropylprop-2-yn-1-ol. These values are based on the analysis of its chemical structure and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Cyclopropyl CH₂ | 0.20 - 0.80 | Multiplet | |

| Cyclopropyl CH | 0.90 - 1.40 | Multiplet | |

| Alkyne CH | ~2.50 | Doublet | ~2.0 |

| Hydroxyl OH | Variable (1.5 - 4.0) | Singlet (broad) | |

| Propargylic CH | ~4.20 | Doublet | ~2.0 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| Cyclopropyl CH₂ | 5 - 15 |

| Cyclopropyl CH | 15 - 25 |

| Propargylic CH | 60 - 70 |

| Alkyne CH | 70 - 80 |

| Alkyne C | 80 - 90 |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3600 - 3200 | Strong, Broad |

| C≡C-H (alkyne C-H stretch) | ~3300 | Strong, Sharp |

| C-H (sp³, cyclopropyl & propargylic) | 3100 - 2850 | Medium |

| C≡C (alkyne stretch) | 2150 - 2100 | Medium to Weak |

| C-O (alcohol) | 1200 - 1000 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | m/z | Description |

| [M]⁺ | 96.0575 | Molecular Ion |

| [M-H]⁺ | 95 | Loss of a hydrogen atom |

| [M-C₂H₃]⁺ | 69 | Loss of the propargyl group |

| [C₄H₅O]⁺ | 69 | Fragment including cyclopropyl and carbonyl |

| [C₃H₃]⁺ | 39 | Propargyl cation |

Experimental Protocols

Detailed below are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like 1-cyclopropylprop-2-yn-1-ol.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[1] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 or 600 MHz spectrometer.[2] Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically operating at 100 or 150 MHz, respectively.[2] Proton decoupling is used to simplify the spectrum to singlets for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Neat Liquid): For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two polished salt plates (e.g., NaCl or KBr).[3]

-

Sample Preparation (ATR): Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing a small drop of the liquid directly onto the ATR crystal.[4][5]

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[2] A background spectrum of the clean salt plates or ATR crystal is taken and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.[4]

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10 µg/mL.[6] The solution should be free of particles.

-

GC Separation: A small volume (typically 1 µL) of the prepared solution is injected into the GC. The sample is vaporized and carried by an inert gas through a capillary column. The oven temperature is programmed to ramp up to ensure separation of components.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) is a common method where the molecules are bombarded with electrons, causing ionization and fragmentation.[7] The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. researchgate.net [researchgate.net]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. memphis.edu [memphis.edu]

A Technical Guide to (1R)-1-Cyclopropylprop-2-yn-1-ol: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1R)-1-cyclopropylprop-2-yn-1-ol, a chiral secondary alcohol featuring a cyclopropyl group and a terminal alkyne. Due to the limited availability of data for this specific enantiomer, this document also includes relevant information on its racemic form and the broader class of cyclopropyl-containing compounds to offer a thorough context for research and development.

IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is This compound . The designation "(1R)" specifies the stereochemistry at the chiral center, which is the carbon atom bonded to the hydroxyl group, the cyclopropyl ring, the ethynyl group, and a hydrogen atom.

Structure:

The molecular structure consists of a cyclopropane ring and a propargyl alcohol moiety connected at the carbinol carbon.

-

Molecular Formula: C₆H₈O

-

Molecular Weight: 96.13 g/mol

-

CAS Number for Racemic 1-Cyclopropylprop-2-yn-1-ol: 1656-85-5[1]

The three-dimensional arrangement of the substituents around the chiral center is crucial for its interaction with other chiral molecules, such as biological receptors or enzymes.

Structural Diagram:

Caption: 2D representation of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈O | PubChem |

| Molecular Weight | 96.13 g/mol | PubChem |

| Boiling Point | 78-79 °C at 10 Torr | LookChem[2] |

| pKa (Predicted) | 12.91 ± 0.10 | LookChem[2] |

| LogP (Predicted) | 0.39 | LookChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

Synthesis and Experimental Protocols

The enantioselective synthesis of chiral propargyl alcohols, including structures analogous to this compound, is a key focus in synthetic organic chemistry.

General Experimental Approach: Asymmetric Alkynylation

A common method for preparing enantiomerically enriched propargyl alcohols is the asymmetric addition of a terminal alkyne to an aldehyde. For the synthesis of this compound, this would involve the addition of ethynylmagnesium bromide (a Grignard reagent) or another organometallic ethynyl equivalent to cyclopropanecarboxaldehyde in the presence of a chiral catalyst.

Illustrative Experimental Workflow:

Caption: General workflow for the asymmetric synthesis of this compound.

Detailed Methodologies:

While a specific protocol for this exact molecule is not widely published, a general procedure based on established methods would be as follows:

-

Catalyst Preparation: A chiral ligand (e.g., (R)-(+)-1,1'-Bi(2-naphthol), (R)-BINOL) is reacted with a metal salt (e.g., Ti(O-iPr)₄) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Preparation: The ethynyl Grignard reagent is either purchased as a solution or prepared by reacting acetylene with a suitable Grignard reagent like ethylmagnesium bromide.

-

Asymmetric Addition: The cyclopropanecarboxaldehyde is dissolved in an anhydrous solvent and cooled to a low temperature (e.g., 0 °C or -20 °C). The pre-formed chiral catalyst is added, followed by the slow addition of the ethynyl Grignard reagent. The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure alcohol.

-

Chiral Analysis: The enantiomeric excess (e.e.) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H).

Potential Biological and Pharmacological Significance

The cyclopropane ring is a structural motif found in a variety of biologically active natural products and synthetic compounds.[3][4] Its unique conformational properties and electronic character can impart favorable pharmacological attributes to a molecule.

Potential Roles in Drug Design:

-

Metabolic Stability: The cyclopropyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

-

Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for a biological target.

-

Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other groups, such as a gem-dimethyl group or a double bond, to modulate the physicochemical and pharmacological properties of a lead compound.

Compounds containing cyclopropane moieties have demonstrated a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties.[4][5] The terminal alkyne group in this compound also provides a versatile handle for further chemical modifications, such as click chemistry reactions, which are widely used in drug discovery and chemical biology.

Potential Signaling Pathway Interactions:

While no specific signaling pathways have been elucidated for this compound, its structural features suggest potential interactions with enzymes where a specific stereochemical orientation is critical for binding. For instance, it could be investigated as an inhibitor of enzymes involved in metabolic pathways or as a building block for more complex molecules targeting specific receptors.

Caption: Logical workflow for the integration of this compound in a drug discovery program.

Conclusion

This compound is a chiral molecule with significant potential as a building block in synthetic and medicinal chemistry. While specific data on this enantiomer is limited, established methods for asymmetric synthesis can provide access to this compound. Its structural features, including the stereochemically defined carbinol center, the metabolically robust cyclopropyl group, and the synthetically versatile alkyne, make it an attractive candidate for the development of novel therapeutic agents. Further research is warranted to explore its synthesis, properties, and biological activities.

References

(1R)-1-Cyclopropylprop-2-yn-1-ol CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on (1R)-1-Cyclopropylprop-2-yn-1-ol, a chiral molecule of interest in organic synthesis and medicinal chemistry. Due to the limited publicly available data for the specific (1R)-enantiomer, this guide also includes information on the racemic mixture, 1-Cyclopropylprop-2-yn-1-ol.

Chemical Identifiers and Properties

A specific CAS number for the this compound enantiomer has not been identified in public databases. However, the racemic mixture is well-documented.

Table 1: Chemical Identifiers for 1-Cyclopropylprop-2-yn-1-ol (Racemic)

| Identifier | Value |

| CAS Number | 1656-85-5[1][2] |

| IUPAC Name | 1-Cyclopropylprop-2-yn-1-ol |

| Molecular Formula | C₆H₈O |

| Molecular Weight | 96.13 g/mol |

| Canonical SMILES | C#CC(C1CC1)O |

| InChI Key | NFQRIJRWUCDRPN-UHFFFAOYSA-N |

Note: The stereochemistry is not specified in the identifiers listed for CAS number 1656-85-5.

Experimental Data

Synthesis

General Synthetic Approach for Racemic 1-Cyclopropylprop-2-yn-1-ol:

A plausible synthetic route for the racemic compound would involve the nucleophilic addition of an ethynyl nucleophile to cyclopropanecarboxaldehyde. This is a standard method for the formation of propargyl alcohols.

-

Step 1: Generation of the Ethynyl Nucleophile: Acetylene can be deprotonated using a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), in a suitable aprotic solvent like liquid ammonia or tetrahydrofuran (THF) to form a sodium or lithium acetylide.

-

Step 2: Nucleophilic Addition: The acetylide anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde.

-

Step 3: Workup: An acidic workup would then protonate the resulting alkoxide to yield the desired 1-cyclopropylprop-2-yn-1-ol.

Enantioselective Synthesis:

The synthesis of the specific (1R)-enantiomer would require an enantioselective approach. Chiral catalysts or auxiliaries are typically employed in such syntheses to control the stereochemical outcome of the reaction. While specific protocols for this compound are not published, methodologies for the enantioselective synthesis of other propargyl alcohols could be adapted. These methods often involve the use of chiral ligands in combination with organometallic reagents.

Spectroscopic Data

No experimentally obtained NMR or IR spectra for 1-Cyclopropylprop-2-yn-1-ol have been identified in the searched databases. Spectroscopic data for closely related compounds can provide an estimation of the expected spectral features.

Biological Activity and Signaling Pathways

Specific biological activities or the involvement of this compound in signaling pathways have not been reported. However, the structural motifs present in the molecule—a cyclopropane ring and a propargyl alcohol—are found in various biologically active compounds.

-

Cyclopropane Ring: The cyclopropyl group is a feature in numerous pharmaceuticals and biologically active molecules. It can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.[3][4] The inclusion of a cyclopropane ring can lead to enhanced potency and reduced off-target effects.[4]

-

Propargyl Alcohols: Propargyl alcohols are versatile intermediates in organic synthesis and are present in some natural products with biological activity.[5][6][7] They are known to participate in a wide range of chemical transformations, making them valuable building blocks for the synthesis of complex bioactive molecules.[5][7] Some aromatic homopropargyl alcohols have demonstrated antibacterial activity.[8]

Given the absence of specific pathway information, a logical diagram illustrating the potential role of a novel cyclopropyl-containing compound in drug discovery is presented below.

Caption: A generalized workflow for the progression of a novel chemical entity, such as this compound, through the drug discovery and development pipeline.

Conclusion

This compound represents a chiral building block with potential applications in medicinal chemistry, stemming from the known biological relevance of both cyclopropane and propargyl alcohol moieties. However, there is a significant lack of publicly available experimental data for this specific compound. Further research is required to elucidate its synthesis, spectroscopic properties, and biological activity to fully assess its potential in drug discovery and development. The information provided in this guide on the racemic mixture and related compounds serves as a foundation for future investigations into this and similar molecules.

References

- 1. 1-cyclopropylprop-2-yn-1-ol | 1656-85-5 [m.chemicalbook.com]

- 2. 1656-85-5(1-Cyclopropylprop-2-yn-1-ol) | Kuujia.com [it.kuujia.com]

- 3. the-roles-of-fused-cyclopropanes-in-medicinal-chemistry-insights-from-the-past-decade - Ask this paper | Bohrium [bohrium.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. rawsource.com [rawsource.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols [scirp.org]

An In-depth Technical Guide on the Chirality of (1R)-1-Cyclopropylprop-2-yn-1-ol

Foreword

(1R)-1-Cyclopropylprop-2-yn-1-ol is a chiral molecule of interest to researchers and drug development professionals due to its unique structural combination of a cyclopropyl group, a propargyl alcohol moiety, and a defined stereocenter. This guide aims to provide a comprehensive overview of the available technical information regarding its chirality, synthesis, and potential applications. However, it is important to note that publicly accessible research dedicated specifically to this compound is limited. Therefore, this document will also draw upon established principles and methodologies for the synthesis and characterization of analogous chiral cyclopropyl and propargyl alcohols to provide a foundational understanding.

Stereochemistry and Chirality

The core of this compound's chemical identity lies in its chirality. The molecule possesses a single stereocenter at the carbon atom bearing the hydroxyl group (C1). The "(1R)" designation in its name specifies the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog (CIP) priority rules.

Assigning Priority:

-

-OH (highest priority): The oxygen atom has the highest atomic number.

-

-C≡CH: The carbon of the ethynyl group is triple-bonded to another carbon.

-

-CH(CH₂)₂: The cyclopropyl group.

-

-H (lowest priority): The hydrogen atom.

With the lowest priority group (-H) oriented away from the viewer, the sequence from highest to lowest priority (OH → C≡CH → cyclopropyl) proceeds in a clockwise direction, thus defining the R-configuration.

The presence of this stereocenter means that this compound has a non-superimposable mirror image, its enantiomer, (1S)-1-cyclopropylprop-2-yn-1-ol. The distinct three-dimensional arrangement of these enantiomers can lead to significantly different interactions with other chiral molecules, such as biological receptors and enzymes, a critical consideration in drug development.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern organic chemistry. For a molecule like this compound, the primary synthetic challenge is to control the stereochemistry at the newly formed carbinol center. Several established methodologies for the asymmetric addition of nucleophiles to aldehydes are applicable.

A logical and widely employed approach for the synthesis of this compound is the asymmetric addition of a terminal alkyne to cyclopropanecarboxaldehyde . This can be achieved using a variety of chiral catalysts or auxiliaries.

Catalytic Asymmetric Alkynylation

This method involves the reaction of cyclopropanecarboxaldehyde with a metal acetylide in the presence of a chiral ligand. Zinc-based reagents, in particular, have proven effective for the enantioselective addition of terminal alkynes to aldehydes.[1][2][3]

A generalized workflow for such a synthesis is depicted below:

Figure 1: General workflow for the catalytic asymmetric alkynylation of cyclopropanecarboxaldehyde.

Experimental Protocol: A Representative Asymmetric Alkynylation

-

Catalyst Formation: To a solution of the chiral ligand (e.g., (+)-N-methylephedrine) in an anhydrous, aprotic solvent (e.g., toluene) under an inert atmosphere (e.g., argon), is added the metal salt (e.g., Zn(OTf)₂) and a tertiary amine base (e.g., triethylamine). The mixture is stirred at room temperature to allow for the formation of the chiral catalyst complex.

-

Reactant Addition: The terminal alkyne (e.g., ethynyltrimethylsilane) is added to the catalyst mixture, followed by the slow addition of cyclopropanecarboxaldehyde. The use of a silyl-protected alkyne can sometimes improve yields and selectivities.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

-

Deprotection (if necessary): If a silyl-protected alkyne was used, the resulting silylated alcohol is deprotected using a fluoride source (e.g., tetrabutylammonium fluoride) or mild acidic or basic conditions.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.

Characterization and Data Presentation

The characterization of this compound would involve a combination of spectroscopic and chiroptical techniques to confirm its structure and enantiomeric purity.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the acetylenic proton, the methine proton at C1, and the protons of the cyclopropyl ring. The chemical shift and multiplicity of these signals would be crucial for structural confirmation. The hydroxyl proton signal's chemical shift can be variable depending on the solvent and concentration.[4]

-

¹³C NMR would provide evidence for all six carbon atoms in the molecule, with distinct chemical shifts for the alkynyl carbons, the carbinol carbon, and the cyclopropyl carbons.

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3300-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group.

-

A sharp, weak absorption around 3300 cm⁻¹ would correspond to the ≡C-H stretching of the terminal alkyne.

-

A weak absorption around 2100-2260 cm⁻¹ would be characteristic of the C≡C triple bond stretch.

-

Chiroptical Analysis and Enantiomeric Purity

-

Specific Rotation [α]D: The measurement of the specific rotation using a polarimeter is a fundamental method to characterize a chiral compound. For this compound, a non-zero specific rotation value would be expected. The sign (+ or -) and magnitude of this value are specific to the enantiomer under defined conditions (concentration, solvent, temperature, and wavelength).

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of a synthesized sample, chiral HPLC is the method of choice.[5][6] This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for the quantification of each.

Table 1: Hypothetical Characterization Data for this compound

| Property | Expected Value/Observation |

| Molecular Formula | C₆H₈O |

| Molecular Weight | 96.13 g/mol |

| ¹H NMR | Signals corresponding to cyclopropyl protons (multiplets, ~0.2-1.0 ppm), acetylenic proton (singlet or triplet, ~2.4 ppm), methine proton (doublet or multiplet, ~4.0-4.5 ppm), and hydroxyl proton (broad singlet). |

| ¹³C NMR | Signals for two sp-hybridized carbons (~70-90 ppm), one sp³-hybridized carbon bearing the hydroxyl group (~60-70 ppm), and three sp³-hybridized carbons of the cyclopropyl ring (~0-20 ppm). |

| IR (cm⁻¹) | ~3300-3600 (O-H stretch, broad), ~3300 (≡C-H stretch, sharp), ~2120 (C≡C stretch, weak). |

| Specific Rotation [α]D | A specific, non-zero value (sign and magnitude would need to be determined experimentally). |

| Enantiomeric Excess (ee) | >95% (as determined by chiral HPLC for a successful enantioselective synthesis). |

Potential Applications in Drug Development

Molecules containing cyclopropyl and propargyl alcohol moieties are of significant interest in medicinal chemistry.

-

Cyclopropyl Group: The cyclopropyl ring is often used as a bioisostere for a phenyl group or a double bond. It can introduce conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets.[7][8][9]

-

Propargyl Alcohol Moiety: The alkyne functionality can participate in various chemical transformations, making it a valuable handle for further derivatization, such as in click chemistry. Propargyl alcohols themselves have been found in a number of biologically active natural products.

The defined stereochemistry of this compound makes it a potentially valuable chiral building block for the synthesis of more complex and stereochemically defined drug candidates. Its biological activity would need to be evaluated to determine its potential as a therapeutic agent.

Conclusion

This compound represents a chiral molecule with significant synthetic and medicinal potential. While specific experimental data for this compound is not extensively documented in publicly available literature, established methodologies for the asymmetric synthesis and characterization of similar chiral alcohols provide a solid foundation for its preparation and study. The enantioselective addition of a terminal alkyne to cyclopropanecarboxaldehyde, facilitated by a chiral catalyst, stands as a primary strategy for its synthesis. Further research into the specific properties and biological activity of this and related chiral cyclopropylpropargyl alcohols is warranted to fully explore their potential in drug discovery and development.

References

- 1. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Highly enantioselective alkyne additions to aldehydes in the presence of 1,1′-bi-2-naphthol and hexamethylphosphoramide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nmr spectroscopy - Prop-2-yn-1-ol NMR spectrum differences - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. mdpi.com [mdpi.com]

- 6. lcms.cz [lcms.cz]

- 7. Synthesis and biological evaluation of 12,13-cyclopropyl and 12,13-cyclobutyl epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (PDF) Synthesis and Biological Evaluation of Cyclopropyl [research.amanote.com]

An In-depth Technical Guide on the Stereochemistry of (1R)-1-Cyclopropylprop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the stereochemistry, synthesis, and potential applications of the chiral molecule (1R)-1-cyclopropylprop-2-yn-1-ol. Given the limited publicly available data for this specific enantiomer, this document outlines established methodologies for the synthesis and characterization of analogous chiral cyclopropyl-substituted propargyl alcohols.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈O | PubChem |

| Molecular Weight | 96.13 g/mol | PubChem |

| CAS Number | 1656-85-5 | ChemicalBook |

| Appearance | Colorless Liquid (Predicted) | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Soluble in most polar organic solvents (Predicted) | - |

Stereochemistry and Optical Activity

The "(1R)" designation in this compound specifies the absolute configuration at the chiral center, which is the carbon atom bonded to the hydroxyl group, the cyclopropyl group, the ethynyl group, and a hydrogen atom. The determination of this stereochemistry is crucial for its interaction with biological systems. The specific optical rotation, a key measure of enantiopurity, has not been reported. However, it is expected that the (1R) and (1S) enantiomers would rotate plane-polarized light in equal but opposite directions.

Synthesis and Purification

The enantioselective synthesis of chiral propargylic alcohols is a well-established field in organic chemistry. Several methods can be applied to obtain this compound with high enantiomeric excess (ee).

A primary route to chiral propargylic alcohols is the asymmetric addition of an alkyne nucleophile to an aldehyde.[1][2] In this case, the addition of an ethynyl nucleophile to cyclopropanecarboxaldehyde would be catalyzed by a chiral catalyst.

Experimental Protocol (Representative)

A widely used method involves a zinc-based catalyst system.[1][3][4][5][6]

-

Catalyst Formation: To a solution of a chiral ligand, such as (+)-N-methylephedrine, in an anhydrous solvent like toluene, is added a zinc salt, for example, Zn(OTf)₂. The mixture is stirred to form the chiral catalyst complex.

-

Alkynylation: The aldehyde, cyclopropanecarboxaldehyde, and a terminal alkyne, such as ethynyltrimethylsilane (which can be later deprotected), are added to the catalyst solution.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl), and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 1-cyclopropylprop-2-yn-1-ol. This can be achieved through several methods, including enzymatic resolution or the formation of diastereomeric derivatives.

Experimental Protocol (Representative) - Enzymatic Resolution

Lipases are commonly used for the kinetic resolution of racemic alcohols.[7]

-

Reaction Setup: A racemic mixture of 1-cyclopropylprop-2-yn-1-ol is dissolved in an appropriate organic solvent. An acyl donor (e.g., vinyl acetate) and a lipase (e.g., Candida antarctica lipase B, CAL-B) are added.

-

Enzymatic Acylation: The lipase will selectively acylate one enantiomer (e.g., the (S)-enantiomer), leaving the other enantiomer (this compound) unreacted.

-

Monitoring and Separation: The reaction is monitored for conversion (ideally to ~50%). The unreacted alcohol can then be separated from the acylated product by column chromatography.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the synthesized this compound is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for this determination.

Experimental Protocol (Representative) - Chiral HPLC

-

Column Selection: A chiral stationary phase (CSP) is chosen. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for separating enantiomers of alcohols.

-

Mobile Phase: A suitable mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, is used.

-

Analysis: A small sample of the purified product is injected into the HPLC system. The two enantiomers will have different retention times, and the ratio of their peak areas can be used to calculate the enantiomeric excess.

Spectroscopic Characterization

The structure of 1-cyclopropylprop-2-yn-1-ol can be confirmed using various spectroscopic techniques. The following are expected spectral features based on its structure.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the cyclopropyl protons, the methine proton at the chiral center, the hydroxyl proton, and the terminal alkyne proton.[8][9][10][11] |

| ¹³C NMR | Resonances for the carbons of the cyclopropyl ring, the chiral carbinol carbon, and the two sp-hybridized carbons of the alkyne. |

| IR Spectroscopy | A strong, broad absorption for the O-H stretch (around 3300-3400 cm⁻¹), a sharp, weak absorption for the C≡C stretch (around 2100 cm⁻¹), and a sharp absorption for the ≡C-H stretch (around 3300 cm⁻¹).[12][13][14][15][16] |

| Mass Spectrometry | The molecular ion peak (M⁺) and characteristic fragmentation patterns.[17][18][19][20] |

Applications in Drug Development

Both the cyclopropyl and the propargyl alcohol moieties are important pharmacophores in medicinal chemistry.

-

Cyclopropyl Group: The incorporation of a cyclopropyl ring into a drug molecule can enhance its metabolic stability, improve binding affinity to target proteins, and increase potency.[21][22][23][24]

-

Alkyne Group: The alkyne functionality is a versatile handle for further chemical modifications, such as in "click chemistry" for bioconjugation or the synthesis of more complex molecules.[25][26][27][28] Alkyne-containing compounds have shown a wide range of biological activities, including antiviral, anticancer, and antifungal properties.[27]

While the specific biological activity of this compound is not documented, its structural motifs suggest potential for investigation in various therapeutic areas.

Visualizations

Caption: Workflow for the asymmetric synthesis of this compound.

Caption: Key methods for the characterization of this compound.

References

- 1. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]

- 4. Enantioselective Alkyne Addition to Aliphatic, Aromatic, and Vinyl Aldehydes Using Zn, (i)PrI, H8BINOL, and Ti(O(i)Pr)4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly enantioselective alkyne additions to aldehydes in the presence of 1,1'-bi-2-naphthol and hexamethylphosphoramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly enantioselective alkyne additions to aldehydes in the presence of 1,1′-bi-2-naphthol and hexamethylphosphoramide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantiodivergent Chemoenzymatic Dynamic Kinetic Resolution: Conversion of Racemic Propargyl Alcohols into Both Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Propargyl alcohol(107-19-7) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. studylib.net [studylib.net]

- 16. pnas.org [pnas.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Propargyl alcohol, pentafluoropropionate [webbook.nist.gov]

- 19. Propargyl alcohol(107-19-7) MS spectrum [chemicalbook.com]

- 20. Propargyl alcohol [webbook.nist.gov]

- 21. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 24. pubs.acs.org [pubs.acs.org]

- 25. nbinno.com [nbinno.com]

- 26. nbinno.com [nbinno.com]

- 27. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Cyclopropyl Acetylenic Carbinols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl acetylenic carbinols, a unique class of organic compounds, feature a strained three-membered carbocycle directly attached to a propargylic alcohol moiety. This distinct structural arrangement imparts a fascinating array of chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of the discovery and history of these molecules, detailing their synthesis, key chemical properties, and the burgeoning exploration of their applications in medicinal chemistry and materials science. Particular emphasis is placed on the synthetic methodologies, including historical perspectives and modern advancements, and a summary of the known biological relevance of the cyclopropane and acetylenic carbinol motifs, which together suggest the therapeutic potential of this compound class.

Introduction: The Emergence of a Unique Structural Motif

The story of cyclopropyl acetylenic carbinols is intrinsically linked to the broader historical development of cyclopropane and acetylene chemistry. The cyclopropane ring, first described by August Freund in 1881, has long intrigued chemists due to its inherent ring strain and unique electronic properties, behaving in some respects like a carbon-carbon double bond.[1] This has made it a valuable component in medicinal chemistry, where its incorporation into drug molecules can enhance potency, improve metabolic stability, and reduce off-target effects.[2][3][4]

Concurrently, the chemistry of acetylenes, particularly their conversion to acetylenic carbinols (propargyl alcohols), has been a cornerstone of organic synthesis. The foundational work on the addition of acetylides to carbonyl compounds, notably the Favorskii reaction discovered in the early 1900s, opened the door to a vast array of propargylic alcohols.[3] These compounds are recognized as versatile synthetic intermediates and are present in numerous biologically active molecules.[5][6][7]

The convergence of these two rich fields of study led to the exploration of molecules containing both a cyclopropyl group and an acetylenic carbinol. While a definitive "discovery" of the first cyclopropyl acetylenic carbinol is not prominently documented as a singular event, their synthesis became a logical extension of established synthetic methodologies. Early investigations into the reactions of cyclopropylacetylene with aldehydes and ketones likely produced these carbinols, although they may not have been the primary focus of those initial studies. It is through the continued development of synthetic methods and a growing appreciation for the unique properties of the cyclopropyl group that these compounds have garnered more specific interest in recent years.

Synthetic Methodologies: From Classic Reactions to Modern Innovations

The synthesis of cyclopropyl acetylenic carbinols primarily relies on the nucleophilic addition of a cyclopropylacetylide anion to a carbonyl compound. The general synthetic scheme is outlined below.

Preparation of the Key Precursor: Cyclopropylacetylene

The availability of cyclopropylacetylene is crucial for the synthesis of cyclopropyl acetylenic carbinols. Several methods for its preparation have been reported, with varying yields and scalability.

One of the earliest methods involves the dichlorination of cyclopropyl methyl ketone with phosphorus pentachloride, followed by a double dehydrohalogenation using a strong base. However, this method often suffers from low yields (20-25%).

A more efficient and scalable one-pot synthesis was later developed, starting from 5-chloro-1-pentyne. Treatment with a strong organolithium base, such as n-butyllithium, induces metallation followed by intramolecular cyclization to afford the lithium cyclopropylacetylide, which can then be quenched to yield cyclopropylacetylene.

The Favorskii Reaction and Related Alkynylations

The most common and historically significant method for the synthesis of cyclopropyl acetylenic carbinols is the addition of a metal cyclopropylacetylide to an aldehyde or ketone. This reaction is a variation of the broader class of alkynylation reactions, with the Favorskii reaction being a key example.

The general mechanism involves the deprotonation of cyclopropylacetylene with a strong base to form the corresponding metal acetylide. This highly nucleophilic species then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of an alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final cyclopropyl acetylenic carbinol.

Experimental Protocols

Protocol 2.2.1: Synthesis of 1-(Cyclopropylethynyl)cyclohexan-1-ol

This protocol describes the synthesis of a representative tertiary cyclopropyl acetylenic carbinol via the addition of lithium cyclopropylacetylide to cyclohexanone.

Materials:

-

Cyclopropylacetylene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Cyclohexanone

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a stirred solution of cyclopropylacetylene (1.1 equivalents) in anhydrous THF under an inert atmosphere at -78 °C (dry ice/acetone bath), slowly add n-butyllithium (1.1 equivalents) dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium cyclopropylacetylide.

-

To this solution, add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel over a period of 15 minutes, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure 1-(cyclopropylethynyl)cyclohexan-1-ol.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of cyclopropyl acetylenic carbinols are influenced by the combination of the rigid, strained cyclopropyl ring and the linear, electron-rich alkyne, and the polar hydroxyl group.

Table 3.1: Physical Properties of Representative Cyclopropyl Acetylenic Carbinols

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-Ethynylcyclopropan-1-ol | C₅H₆O | 82.10 | Not readily available |

| 1-(Cyclopropylethynyl)cyclopentan-1-ol | C₁₀H₁₄O | 150.22 | Not readily available |

| 1-(Cyclopropylethynyl)cyclohexan-1-ol | C₁₁H₁₆O | 164.25 | Not readily available |

Table 3.2: Spectroscopic Data of a Representative Cyclopropyl Acetylenic Carbinol: 1-(Cyclopropylethynyl)cyclohexan-1-ol

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | IR (neat, cm⁻¹) |

| δ 1.85-1.95 (m, 2H), 1.60-1.75 (m, 4H), 1.45-1.55 (m, 4H), 1.25 (s, 1H, OH), 0.80-0.90 (m, 4H), 0.55-0.65 (m, 1H) | δ 94.2, 72.8, 68.5, 40.1, 25.5, 23.3, 8.6, -0.4 | 3400 (br, O-H), 3310 (s, ≡C-H), 2930, 2860 (s, C-H), 2240 (w, C≡C) |

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used. The data presented here is a representative example.

Biological Activity and Potential Applications

While the specific biological activities of cyclopropyl acetylenic carbinols are not extensively documented, the known pharmacological profiles of both cyclopropane-containing drugs and propargyl alcohols provide a strong rationale for their investigation in drug discovery.

The cyclopropyl group is a well-established pharmacophore that can impart favorable properties to drug candidates.[2][3][4][8] These include:

-

Increased Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to enhanced binding affinity for its target.

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally more resistant to metabolic oxidation compared to those in aliphatic chains.

-

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can alter a molecule's lipophilicity and other properties, potentially improving its pharmacokinetic profile.

Propargyl alcohols also exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties.[5][9] The terminal alkyne can participate in various biological interactions and can be a precursor for further functionalization.

Given these precedents, cyclopropyl acetylenic carbinols are attractive targets for screening in various therapeutic areas, including oncology, infectious diseases, and neuroscience. The combination of the two motifs could lead to synergistic effects or novel mechanisms of action.

Visualizations: Synthetic Pathways and Logical Relationships

Diagram 5.1: General Synthesis of Cyclopropyl Acetylenic Carbinols

Caption: Synthetic routes to cyclopropyl acetylenic carbinols.

Diagram 5.2: Experimental Workflow for Synthesis and Characterization

Caption: Experimental workflow for synthesis and characterization.

Diagram 5.3: Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a growth factor signaling pathway.

Conclusion and Future Outlook

Cyclopropyl acetylenic carbinols represent a promising, yet underexplored, class of molecules. Their synthesis is readily achievable through established organometallic reactions, providing a platform for the generation of diverse analogs. The historical foundations of cyclopropane and acetylene chemistry have paved the way for the study of these unique compounds.

The primary challenge and opportunity for future research lies in the systematic evaluation of their biological activities. Given the favorable properties imparted by the cyclopropyl group and the known bioactivities of propargyl alcohols, it is highly probable that cyclopropyl acetylenic carbinols will exhibit interesting pharmacological profiles. High-throughput screening of libraries of these compounds against various biological targets is a logical next step.

Furthermore, the unique stereoelectronic properties of the cyclopropyl ring adjacent to the acetylenic carbinol moiety may lead to novel applications in materials science, such as in the design of molecular probes or functional polymers. As synthetic methodologies continue to advance, providing even greater control over the stereochemistry and substitution patterns of these molecules, the full potential of cyclopropyl acetylenic carbinols will undoubtedly be realized. This technical guide serves as a foundational resource to inspire and support these future investigations.

References

- 1. Researches on acetylenic compounds. Part L. The infrared absorption of some conjugated ethylenic and acetylenic systems - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. rawsource.com [rawsource.com]

- 7. researchgate.net [researchgate.net]

- 8. apolloscientific.co.uk [apolloscientific.co.uk]

- 9. Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols [scirp.org]

An In-depth Technical Guide to the Physical Properties of (1R)-1-Cyclopropylprop-2-yn-1-ol

Abstract: This technical guide provides a comprehensive overview of the known physical properties of (1R)-1-Cyclopropylprop-2-yn-1-ol. Due to the limited availability of experimental data for this specific chiral molecule, this document also includes predicted data for the closely related achiral compound, 3-Cyclopropylprop-2-yn-1-ol, alongside standardized experimental protocols for the determination of key physical characteristics. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a foundational understanding of this compound's physical nature.

Introduction

This compound is a chiral secondary alcohol containing a cyclopropyl group and an alkyne moiety. The presence of these functional groups and a stereocenter suggests potential for interesting biological activity and utility as a building block in asymmetric synthesis. A thorough understanding of its physical properties is essential for its application in research and development, including reaction optimization, formulation, and biological screening.

This document summarizes the available physical data and presents generalized, yet detailed, experimental protocols for its characterization.

Physical Properties

Direct experimental data for the physical properties of this compound are not extensively available in the public domain. However, data for the achiral analogue, 3-Cyclopropylprop-2-yn-1-ol, provide valuable estimates.

| Physical Property | Value | Compound | Data Type |

| Molecular Formula | C₆H₈O | This compound | Calculated |

| Molecular Weight | 96.13 g/mol | This compound | Calculated |

| Boiling Point | 78-79 °C at 10 Torr[1] | 3-Cyclopropylprop-2-yn-1-ol | Predicted |

| Density | 1.06 ± 0.1 g/cm³[1] | 3-Cyclopropylprop-2-yn-1-ol | Predicted |

| Melting Point | Not available | - | - |

| Solubility | Not available | - | - |

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for determining the key physical properties of a novel chiral alcohol like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Protocol:

-

Ensure the sample is thoroughly dry and in a powdered form.

-

Load a small amount of the sample into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.[2]

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.[3][4]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Protocol (Micro Method):

-

Place a few drops of the liquid sample into a small test tube or a Durham tube.

-

Invert a capillary tube (sealed at one end) and place it, open end down, into the liquid.

-

Attach the test tube to a thermometer.

-

Heat the sample in a Thiele tube or other heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Remove the heat source when a steady stream of bubbles is observed.

-

The boiling point is the temperature at which the liquid begins to re-enter the capillary tube as the apparatus cools.[5][6][7]

Density Determination

Density is the mass of a substance per unit volume.

Protocol:

-

Use a calibrated pycnometer or a volumetric flask of a known volume.

-

Measure the mass of the empty, clean, and dry container.

-

Fill the container with the liquid sample up to the calibration mark, ensuring there are no air bubbles.

-

Measure the mass of the filled container.

-

The density is calculated by dividing the mass of the liquid (mass of filled container minus mass of empty container) by the known volume of the container.[8][9][10][11] The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Protocol (Shake-Flask Method):

-

Add an excess amount of the solid solute to a known volume of the solvent in a flask.

-

Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

After equilibration, allow the undissolved solid to settle.

-

Carefully extract a sample of the supernatant.

-

Analyze the concentration of the solute in the supernatant using a suitable analytical technique (e.g., spectroscopy, chromatography). This concentration represents the solubility of the compound in that solvent at that temperature.[12][13]

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the biological activity or associated signaling pathways for this compound. However, compounds containing cyclopropane rings are known to exhibit a wide range of biological activities, including antifungal, antiviral, and antitumor properties. Further research is required to elucidate the specific biological profile of this compound.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chiral alcohol such as this compound.

Caption: A general workflow for the synthesis and characterization of a chiral alcohol.

Conclusion

While specific experimental data for this compound remains scarce, this technical guide provides the foundational information available for its achiral analogue and outlines the standard methodologies for its complete physical characterization. The provided workflow illustrates a logical progression from synthesis to biological evaluation for such novel chiral compounds. Further experimental investigation is necessary to fully elucidate the physical and biological properties of this specific enantiomer.

References

- 1. 3-Cyclopropylprop-2-yn-1-ol|lookchem [lookchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. uoanbar.edu.iq [uoanbar.edu.iq]

- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 10. emeraldcloudlab.com [emeraldcloudlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to the Solubility of (1R)-1-Cyclopropylprop-2-yn-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the chiral alcohol (1R)-1-Cyclopropylprop-2-yn-1-ol in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on delivering detailed experimental protocols and illustrative data representations to empower researchers in their own solubility studies.

Introduction

This compound is a chiral propargylic alcohol with potential applications in organic synthesis and drug development. Its solubility in organic solvents is a critical physical property that influences reaction kinetics, purification processes, and formulation development. Understanding the solubility profile of this compound is therefore essential for its effective utilization in research and pharmaceutical applications. This guide outlines a robust experimental approach for determining its solubility.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a given solvent.[1][2][3][4] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (e.g., Acetone, Acetonitrile, Dichloromethane, Ethyl acetate, Heptane, Methanol, Toluene)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.22 µm PTFE or other suitable material)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Vortex mixer

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. Gentle agitation is necessary to facilitate dissolution.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe. Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, labeled evaporation dish. Record the exact volume of the filtrate.

-

Solvent Evaporation: Place the evaporation dishes in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-60 °C).

-

Drying and Weighing: Once the solvent has completely evaporated, transfer the evaporation dishes to a desiccator to cool to room temperature. Weigh the dish containing the dried solute. Repeat the drying and weighing process until a constant mass is achieved.

-

Data Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of filtrate (L)

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Illustrative Data Presentation

The following table presents a hypothetical summary of solubility data for this compound in various organic solvents at two different temperatures. This table is for illustrative purposes to demonstrate how experimentally determined data should be presented.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Acetone | 25 | 450.2 |

| 40 | 625.8 | |

| Acetonitrile | 25 | 380.5 |

| 40 | 510.3 | |

| Dichloromethane | 25 | 512.9 |

| 40 | 730.1 | |

| Ethyl Acetate | 25 | 315.7 |

| 40 | 450.6 | |

| Heptane | 25 | 15.3 |

| 40 | 28.9 | |

| Methanol | 25 | 550.1 |

| 40 | 780.4 | |

| Toluene | 25 | 150.8 |

| 40 | 225.2 |

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of a chiral alcohol like this compound.

Conclusion

References

Methodological & Application

Application Note: Asymmetric Synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol

Introduction

(1R)-1-Cyclopropylprop-2-yn-1-ol is a chiral propargyl alcohol with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of both a stereogenic center and a reactive alkyne moiety makes it a versatile intermediate for introducing chirality and further molecular complexity. This application note details a robust and highly enantioselective method for the synthesis of this compound via the catalytic asymmetric addition of an alkyne to cyclopropanecarboxaldehyde. The described protocol is intended for researchers and professionals in organic synthesis and drug development.

Reaction Principle

The core of this synthesis is the enantioselective alkynylation of cyclopropanecarboxaldehyde. This reaction is catalyzed by a chiral complex formed in situ from a zinc source and a chiral ligand. The catalyst facilitates the nucleophilic addition of the terminal alkyne to the aldehyde, controlling the stereochemistry of the newly formed stereocenter to yield the desired (R)-enantiomer with high enantiomeric excess.

Experimental Protocols

Materials and Methods

Materials:

-

Cyclopropanecarboxaldehyde (≥98%)

-

Ethynyltrimethylsilane (≥98%)

-

Diethylzinc (1.0 M solution in hexanes)

-

(1R,2S)-N,N-Dimethyl-1,2-diphenylethane-1,2-diamine (≥98%)

-

Toluene (anhydrous, ≥99.8%)

-

Tetrahydrofuran (THF, anhydrous, ≥99.9%)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel (for column chromatography)

-

Hexanes (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

Instrumentation:

-

Schlenk line and glassware

-

Magnetic stirrer with stirring bars

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Flash column chromatography system

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system with a chiral stationary phase column (e.g., Chiralcel OD-H or equivalent)

-

Nuclear magnetic resonance (NMR) spectrometer

-

Infrared (IR) spectrometer

-

Mass spectrometer (MS)

Protocol 1: Asymmetric Alkynylation of Cyclopropanecarboxaldehyde

This protocol describes the catalytic asymmetric addition of ethynyltrimethylsilane to cyclopropanecarboxaldehyde.

1. Catalyst Preparation: a. To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (1R,2S)-N,N-Dimethyl-1,2-diphenylethane-1,2-diamine (0.05 mmol). b. Add anhydrous toluene (5 mL) and stir until the ligand is fully dissolved. c. Cool the solution to 0 °C in an ice bath. d. Slowly add diethylzinc (1.0 M in hexanes, 1.0 mmol) dropwise to the solution. e. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc catalyst complex.

2. Alkynylation Reaction: a. To the catalyst solution at 0 °C, add ethynyltrimethylsilane (1.2 mmol). b. Stir for an additional 15 minutes at 0 °C. c. Add cyclopropanecarboxaldehyde (1.0 mmol) dropwise to the reaction mixture. d. Allow the reaction to stir at 0 °C for 24 hours, monitoring the progress by TLC.

3. Work-up and Purification: a. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). b. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL). c. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. e. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (R)-1-cyclopropyl-1-(trimethylsilyl)prop-2-yn-1-ol.

Protocol 2: Desilylation to Yield this compound

This protocol describes the removal of the trimethylsilyl protecting group.